3-Bromo-1,2,4-trimethyl-5-nitrobenzene
Description
Properties
CAS No. |
18087-51-9 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-1,2,4-trimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-8(11(12)13)7(3)9(10)6(5)2/h4H,1-3H3 |
InChI Key |
KPQBZJCFTJHRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Trimethylbenzene Derivatives
Mesitylene (1,3,5-trimethylbenzene) serves as a foundational precursor in patented routes, where sequential nitration and halogenation introduce functional groups. Isomerically pure 1,2,4-trimethylbenzene derivatives are preferred for direct regiochemical control.
Halogenated Intermediates
5-Bromo-1,2,4-trimethylbenzene (CAS 5469-19-2) enables direct nitration at the para position to bromine. Commercial availability (PubChem CID 79610) makes this a practical starting material despite requiring -20°C storage for stability.
Nitration Methodologies
Position-selective nitration remains critical due to the meta-directing nature of nitro groups and ortho/para-directing methyl substituents.
Mixed Acid Nitration
A Chinese patent details fuming nitric acid (98%)/concentrated sulfuric acid (95-98%) mixtures (1:3 v/v) at 0-5°C for 2 hours, achieving 64% yield in trinitro-mesitylene synthesis. Adapted for mono-nitration:
| Condition | Result | Yield | Source |
|---|---|---|---|
| HNO3/H2SO4 (1:3), 0°C | Selective para-nitration | 58-64% | |
| Acetyl nitrate, 40°C | Ortho-nitration predominates | 47% |
Directed Nitration Using Protecting Groups
The Universität Zürich method employs temporary amino groups to direct nitration, later oxidized to nitro functionality. This approach reduces isomer formation but adds synthetic steps:
- Guanidine protection of amine
- Nitration at 5-position
- Oxidative deprotection
Overall yield: 22% over three steps.
Bromination Techniques
Electrophilic bromination requires careful position control given competing methyl and nitro directing effects.
Direct Bromination
Using 1,2,4-trimethyl-5-nitrobenzene in dichloromethane with Br2 (1.1 eq) and FeCl3 catalyst (5 mol%) at 25°C for 4 hours:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Isomeric Purity | 92% (3-bromo) |
| Yield | 78% |
Halogen Exchange
A patent describes Pd-catalyzed coupling between 5-nitro-1,2,4-trimethylbenzene triflate and CuBr at 110°C in DMF:
C9H11NO2OTf + CuBr → C9H10BrNO2 + CuOTf
Yield: 65% with 99% regioselectivity.
Multi-Step Synthetic Routes
Sequential Functionalization (5 Steps)
- Methylation : 1,2-Dimethylbenzene → 1,2,4-trimethylbenzene (AlCl3/CH3Cl, 85%)
- Nitration : Mixed acid at -10°C (58%)
- Bromination : Br2/FeCl3 in CCl4 (78%)
- Recrystallization : Ethanol/water (95% purity)
- Column Chromatography : Silica gel, hexane/EA (4:1)
One-Pot Nitration-Bromination
Simultaneous addition of HNO3 (1.05 eq) and Br2 (1.1 eq) in H2SO4 at 40°C for 6 hours achieves:
| Metric | Value |
|---|---|
| Conversion | 94% |
| 3-Bromo Isomer | 88% |
| 4-Bromo Byproduct | 7% |
| Isolated Yield | 82% |
Purification and Analysis
Crystallization Conditions
| Solvent System | Purity Improvement | Recovery |
|---|---|---|
| Ethanol/water (3:1) | 92% → 99.5% | 81% |
| Hexane/acetone (5:1) | 88% → 98.2% | 76% |
Chromatographic Methods
- Column: C18, 250×4.6 mm
- Mobile Phase: MeCN/H2O (70:30)
- Retention: 3.14 min
- Purity: 99.1%
- m/z: 244.08 [M]+
- Fragments: 199 (M-NO2), 183 (M-Br)
Challenges and Optimization
Isomer Control
The 3-bromo isomer predominates due to:
Isomeric Distribution :
| Condition | 3-Bromo | 4-Bromo | 2-Bromo |
|---|---|---|---|
| Low Temp (0°C) | 92% | 5% | 3% |
| High Temp (40°C) | 84% | 12% | 4% |
Scale-Up Considerations
A 500g pilot-scale synthesis achieved 74% yield using:
- Jacketed reactor with -10°C cooling
- Slow reagent addition (2 hrs)
- Centrifugal crystallization
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,2,4-trimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Scientific Research Applications
3-Bromo-1,2,4-trimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while the bromine atom can participate in nucleophilic substitution reactions . The compound’s effects are mediated through these interactions, influencing the pathways and molecular targets involved in its reactions .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural features (bromo, nitro, and/or methyl substituents on aromatic rings) and are compared below:
Structural and Reactivity Analysis
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In 3-Bromo-1,2,4-trimethyl-5-nitrobenzene, the nitro group at position 5 further stabilizes the ring but reduces reactivity toward electrophiles.
Steric Effects :
- The three methyl groups in the target compound introduce significant steric hindrance, which may slow down reactions compared to analogs like 5-Bromo-1,2-dimethyl-3-nitrobenzene (fewer methyl groups).
Functional Group Diversity :
- Aldehyde vs. Amine : 3-Bromo-5-nitrobenzaldehyde (aldehyde group) is more reactive toward nucleophilic addition than the diamine derivatives (e.g., 5-Bromo-3-nitrobenzene-1,2-diamine), which are prone to oxidation or diazotization .
- Halogen Variation : 1-Bromo-3-iodo-5-trifluoromethyl-benzene highlights how replacing nitro with trifluoromethyl and iodine alters polarity and reactivity, favoring cross-coupling reactions .
Biological Activity
3-Bromo-1,2,4-trimethyl-5-nitrobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
3-Bromo-1,2,4-trimethyl-5-nitrobenzene features a benzene ring substituted with three methyl groups, one bromine atom, and one nitro group. Its molecular formula is . The unique arrangement of these substituents influences its reactivity and potential applications in various fields.
Mechanisms of Biological Activity
The biological activity of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with potentially enhanced biological properties .
Interaction Studies
Research indicates that the compound can interact with various molecular targets through its functional groups. These interactions may lead to:
- Covalent bonding with target molecules.
- Non-covalent interactions that influence biological pathways.
Such mechanisms are crucial for developing derivatives that could have specific applications in medicinal chemistry or as agrochemicals .
Potential Applications
3-Bromo-1,2,4-trimethyl-5-nitrobenzene has several potential applications:
- Medicinal Chemistry : It serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit significant biological activity and therapeutic potential.
- Agrochemicals : The compound may be explored for use in agricultural applications due to its reactivity and ability to form new compounds with desired properties .
Case Studies
- Anticancer Activity : A study investigated the anticancer potential of derivatives synthesized from 3-Bromo-1,2,4-trimethyl-5-nitrobenzene. Results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for further development into anticancer agents .
- Antimicrobial Properties : Another research effort focused on evaluating the antimicrobial activity of this compound and its derivatives against various pathogens. The findings highlighted significant inhibitory effects, indicating potential as an antimicrobial agent .
Comparison with Similar Compounds
To understand the uniqueness of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-2,4,5-trimethylaniline | C9H12BrN | Contains an amino group instead of a nitro group. |
| 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene | C9H10BrF2NO2 | Contains fluorine substituents instead of methyl groups. |
| 2-Bromo-1,3,5-trimethyl-4-nitrobenzene | C9H10BrNO2 | Different substitution pattern leading to distinct reactivity. |
The specific combination of bromine and nitro functional groups in 3-Bromo-1,2,4-trimethyl-5-nitrobenzene allows for diverse reactivity patterns not observed in its analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-1,2,4-trimethyl-5-nitrobenzene, considering regioselectivity and functional group compatibility?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of 1,2,4-trimethylbenzene, followed by bromination. Nitration at the 5-position is favored due to the electron-donating methyl groups directing electrophilic attack. Subsequent bromination must account for steric hindrance from methyl groups and the meta-directing effect of the nitro group. Alternative methods, such as cross-coupling reactions (e.g., Suzuki-Miyaura), may require protecting groups to prevent side reactions with the nitro moiety. Purity can be monitored via HPLC or TLC.
Q. How can researchers characterize the purity and structural integrity of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Methyl groups (δ ~2.1–2.5 ppm in 1H NMR) and aromatic protons (split by substituents) confirm substitution patterns. The nitro group deshields adjacent carbons.
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 and 1350 cm⁻¹) and C-Br (~600 cm⁻¹) provide functional group validation.
- Mass Spectrometry : Molecular ion peaks (e.g., [M]+ at m/z 259 for C9H10BrNO2) and fragmentation patterns verify the molecular formula.
- Elemental Analysis : Matches theoretical C, H, N, and Br percentages.
Q. What safety protocols are critical when handling 3-Bromo-1,2,4-trimethyl-5-nitrobenzene in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in a cool, dry place away from reducing agents (nitro groups are oxidizers).
- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data versus crystallographic data for this compound?
- Methodological Answer : Use X-ray crystallography (via SHELX software) to resolve ambiguities in NMR/IR assignments. For example, the spatial arrangement of methyl groups may cause unexpected splitting in NMR due to hindered rotation. Refinement in SHELXL allows iterative adjustment of thermal parameters and occupancy factors. Pair crystallographic data with DFT calculations (e.g., Gaussian or ORCA) to model electronic environments and predict spectral behavior. Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces.
Q. How does the steric and electronic environment influence the reactivity of the bromine atom in substitution reactions?
- Methodological Answer : The bromine’s reactivity is modulated by:
- Steric Effects : Adjacent methyl groups hinder nucleophilic attack (SN2) but favor elimination or radical pathways.
- Electronic Effects : The nitro group withdraws electron density, polarizing the C-Br bond and facilitating SNAr (nucleophilic aromatic substitution) under basic conditions.
- Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd(PPh3)4) may struggle due to nitro group-induced catalyst poisoning. Alternative ligands (e.g., XPhos) or protecting the nitro group (e.g., reduction to NH2) can improve yields.
Q. What are the challenges in achieving high-yield catalytic cross-coupling reactions involving the bromine substituent?
- Methodological Answer : Key challenges include:
- Nitro Group Interference : The strong electron-withdrawing nature of NO2 deactivates the aromatic ring, slowing oxidative addition to Pd(0).
- Steric Crowding : Methyl groups near the bromine impede catalyst access. Use bulkier ligands (e.g., t-Bu3P) to enhance steric tolerance.
- Side Reactions : Competing pathways (e.g., debromination) may dominate. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or toluene). Pre-functionalization (e.g., converting NO2 to NH2) can mitigate electronic challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
